molecular formula C8H6BrN3O2 B1459813 methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate CAS No. 1206984-55-5

methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No. B1459813
CAS RN: 1206984-55-5
M. Wt: 256.06 g/mol
InChI Key: VYWPYTUULPRYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1221288-27-2 . It has a molecular weight of 256.06 .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol at room temperature . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3, (H,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This makes it a valuable scaffold for developing new pharmaceuticals that can interact with the genetic material of cells .

Development of Anticancer Agents

The compound’s ability to be easily modified allows researchers to create derivatives that have potential anticancer properties. By targeting specific pathways involved in cell proliferation and survival, these derivatives can be designed to inhibit the growth of cancer cells .

Creation of Anti-Inflammatory Drugs

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Derivatives of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate have been explored for their anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications .

Neuroprotective Therapeutics

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function. Research indicates that certain derivatives of this compound may exhibit neuroprotective properties, offering a potential pathway for creating drugs that protect nerve cells .

Antiviral Drug Design

The structural similarity of methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate to nucleotides makes it a candidate for the design of antiviral drugs. These drugs can mimic nucleotides and interfere with viral replication, providing a mechanism to combat viral infections .

Agricultural Chemical Research

In the agricultural sector, derivatives of this compound could be used to develop new pesticides or herbicides. By affecting specific biological pathways in pests or weeds, these chemicals can help protect crops and improve agricultural productivity .

Material Science Applications

The compound’s versatile chemical structure allows it to be used in material science for creating organic semiconductors. These semiconductors can be utilized in various electronic devices, contributing to the advancement of organic electronics .

Catalysis in Organic Reactions

Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate: can also act as a catalyst or a component of a catalytic system in organic synthesis. Its role in catalysis can lead to more efficient and selective chemical reactions, which is beneficial for industrial processes .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This new pathway presents several advantages and could be a promising direction for future research .

properties

IUPAC Name

methyl 3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPYTUULPRYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Reactant of Route 2
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Reactant of Route 3
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Reactant of Route 5
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Reactant of Route 6
methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.